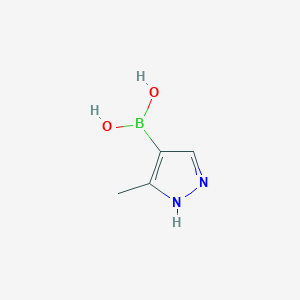

(5-Methyl-1H-pyrazol-4-yl)boronic acid

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

(5-methyl-1H-pyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-3-4(5(8)9)2-6-7-3/h2,8-9H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXMOCKFGABUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(NN=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273878 | |

| Record name | B-(3-Methyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071455-14-5 | |

| Record name | B-(3-Methyl-1H-pyrazol-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071455-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Methyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylpyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methyl 1h Pyrazol 4 Yl Boronic Acid and Its Derivatives

Regioselective Synthesis Strategies

The regioselective introduction of a boronic acid moiety onto the pyrazole (B372694) ring is paramount for the synthesis of specifically functionalized molecules. Two principal strategies have emerged as highly effective: lithiation-boronation and palladium-catalyzed borylation.

Lithiation-Boronation Approaches to Pyrazole Boronic Acids

The lithiation-boronation pathway offers a direct method for the synthesis of pyrazole boronic acids. This approach involves the deprotonation of a pyrazole derivative with a strong organolithium base, followed by quenching the resulting lithiated intermediate with a trialkyl borate (B1201080). The regioselectivity of the lithiation step is a key consideration in this methodology. For N-substituted pyrazoles, lithiation often occurs at the C5 position due to the directing effect of the nitrogen atom. However, by carefully selecting protecting groups and reaction conditions, lithiation at the C4 position can be achieved.

A general procedure involves the treatment of a 4-halopyrazole with an alkyllithium reagent, such as n-butyllithium, at low temperatures to facilitate a halogen-lithium exchange. The resulting 4-lithiated pyrazole is then reacted with a trialkyl borate, typically triisopropyl borate, to form a boronate ester intermediate. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid. The choice of solvent is critical, with ethereal solvents like tetrahydrofuran (B95107) (THF) being commonly employed to ensure the stability of the organolithium intermediates at cryogenic temperatures.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 4-Bromo-1-alkyl-pyrazole | 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ | THF | -78 to rt | 2-4 | 1-Alkyl-1H-pyrazol-4-ylboronic acid | 60-85 |

| 1-Alkylpyrazole | 1. s-BuLi, TMEDA 2. B(OiPr)₃ 3. H₃O⁺ | THF | -78 to rt | 3-5 | 1-Alkyl-1H-pyrazol-5-ylboronic acid | 75-90 |

This table presents representative data for the lithiation-boronation of pyrazoles.

Palladium-Catalyzed Borylation of Halogenated Pyrazoles

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have become a cornerstone for the synthesis of aryl and heteroaryl boronic acids and their esters. wikipedia.orgresearchgate.net This method offers a milder alternative to lithiation-boronation and exhibits excellent functional group tolerance. The reaction typically involves the coupling of a halogenated pyrazole with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.net

The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions. Phosphine (B1218219) ligands, such as those from the Buchwald and Herrmann groups, have proven to be highly effective in promoting the catalytic cycle. The base, often a carboxylate salt like potassium acetate, plays a key role in the transmetalation step. The reaction is typically carried out in an aprotic polar solvent like dioxane or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. A significant advantage of this method is the direct formation of the stable pinacol (B44631) boronate ester, which can often be isolated and purified more easily than the free boronic acid.

| Starting Material | Boron Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 4-Bromo-1-methyl-1H-pyrazole | B₂pin₂ | Pd(OAc)₂ | SPhos | KOAc | Dioxane | 80-100 | 12-24 | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 75-95 |

| 4-Iodo-1H-pyrazole | B₂pin₂ | PdCl₂(dppf) | dppf | KOAc | DMSO | 80 | 16 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 80-92 |

This table presents representative data for the palladium-catalyzed borylation of halogenated pyrazoles.

Synthesis of Protected Boronic Acid Derivatives

Free boronic acids can be prone to dehydration to form boroxines and can also be unstable under certain conditions. Therefore, they are often converted into more stable derivatives, such as pinacol esters, for storage, purification, and subsequent reactions.

Pinacol Ester Formation and Interconversion

The pinacol ester of (5-Methyl-1H-pyrazol-4-yl)boronic acid is a commonly used derivative due to its high stability and ease of handling. As mentioned, palladium-catalyzed borylation of a 4-halopyrazole with bis(pinacolato)diboron directly yields the pinacol ester.

Alternatively, the free boronic acid can be readily converted to its pinacol ester by reaction with pinacol. This esterification is typically carried out in a suitable solvent, such as diethyl ether or toluene, and can be facilitated by the removal of water, for example, by using a Dean-Stark apparatus or a drying agent like magnesium sulfate.

The interconversion from the pinacol ester back to the free boronic acid can be achieved by hydrolysis, often under acidic or basic conditions. However, for many applications, such as Suzuki-Miyaura cross-coupling reactions, the pinacol ester can be used directly.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) |

| This compound | Pinacol | Toluene | Reflux, Dean-Stark | This compound pinacol ester | 85-95 |

| This compound pinacol ester | Aqueous HCl | Acetone | Room Temperature | This compound | 90-98 |

This table presents representative data for the formation and hydrolysis of pyrazole boronic acid pinacol esters.

Consideration of Hydrochloric Acid Salts in Synthesis

In some synthetic procedures, this compound may be isolated or stored as its hydrochloride salt. The formation of the hydrochloride salt can aid in the purification and handling of the compound, as it often results in a more crystalline and stable solid. The salt is typically formed by treating a solution of the boronic acid in an organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride.

It is important to consider that for subsequent reactions, such as Suzuki-Miyaura coupling, the boronic acid hydrochloride salt may need to be neutralized with a base to generate the active boronic acid species. This is often achieved in situ by using an excess of the base required for the cross-coupling reaction itself.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing efficient and scalable syntheses for this compound and its derivatives. Key parameters that are often varied to improve yields include the choice of reagents, solvents, temperature, and reaction time.

In lithiation-boronation reactions, the choice of the organolithium reagent and the borate ester can significantly impact the yield. For instance, using n-hexyllithium (B1586676) instead of n-butyllithium can sometimes lead to improved results. The temperature at which the lithiation and borylation are performed is also crucial for minimizing side reactions and decomposition of the intermediates.

For palladium-catalyzed borylations, the selection of the palladium precursor, ligand, and base is paramount. A wide array of phosphine ligands have been developed, and screening different ligands can lead to substantial improvements in yield. The nature of the base and its stoichiometry can also influence the rate and efficiency of the catalytic cycle. For example, using a weaker base can sometimes prevent premature hydrolysis of the boronic ester product. Optimization studies often involve systematically varying these parameters to identify the optimal conditions for a specific substrate.

| Parameter | Variation | Effect on Yield |

| Lithiation-Boronation | ||

| Base | n-BuLi vs. s-BuLi vs. LDA | Varies with substrate; s-BuLi often more reactive. |

| Borate Ester | B(OMe)₃ vs. B(OiPr)₃ | B(OiPr)₃ often gives cleaner reactions. |

| Temperature | -100°C vs. -78°C | Lower temperatures generally improve stability of intermediates. |

| Palladium-Catalyzed Borylation | ||

| Palladium Precursor | Pd(OAc)₂ vs. Pd₂(dba)₃ | Choice can affect catalyst activation and stability. |

| Ligand | PPh₃ vs. Buchwald ligands | Buchwald ligands often provide higher yields and broader scope. |

| Base | KOAc vs. K₃PO₄ vs. Cs₂CO₃ | Optimal base depends on substrate and catalyst system. |

This table provides a general overview of parameters for optimization in the synthesis of pyrazole boronic acids.

Reactivity and Mechanistic Investigations of 5 Methyl 1h Pyrazol 4 Yl Boronic Acid

Lewis Acidity and Complexation Behavior

The boron atom in (5-Methyl-1H-pyrazol-4-yl)boronic acid possesses a vacant p-orbital, rendering it a Lewis acid. This inherent electrophilicity governs its interactions with Lewis bases, leading to the formation of various complexes. The electronic nature of the 5-methyl-1H-pyrazol-4-yl substituent, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, significantly influences the Lewis acidity of the boronic acid moiety. The pyrazole (B372694) ring can act as either an electron-donating or an electron-withdrawing group depending on the specific resonance and inductive effects at play.

This compound readily engages in reversible covalent interactions with Lewis base donors, particularly those containing hydroxyl or amino groups. This behavior is fundamental to its applications in sensing and as a building block in supramolecular chemistry. The formation of these complexes is an equilibrium process, the position of which is sensitive to factors such as pH, solvent, and the nature of the Lewis base.

A prime example of this reactivity is the formation of boronate esters with diols. While specific equilibrium constants for this compound are not extensively documented in publicly available literature, the general principles of boronic acid-diol interactions can be applied. The reaction involves the displacement of the hydroxyl groups on the boron atom by the diol, forming a cyclic boronate ester. This process is typically more favorable in basic conditions, which promote the formation of the more nucleophilic boronate anion.

The interaction with Lewis bases is not limited to diols. Other nucleophiles, such as amines and fluoride (B91410) ions, can also form complexes with the boronic acid. The pyrazole moiety itself contains Lewis basic nitrogen atoms, which can potentially engage in intramolecular or intermolecular coordination with the boron center, although this is less common for the free boronic acid and more relevant in the context of its derivatives or in specific solvent environments.

Table 1: Examples of Reversible Covalent Complex Formation with Boronic Acids and Lewis Bases This table is illustrative and based on the general reactivity of boronic acids, as specific data for this compound is not readily available.

| Lewis Base Donor | Type of Complex Formed | General Conditions |

| 1,2-Diols (e.g., catechol, pinacol) | Cyclic Boronate Ester | Basic or neutral pH |

| 1,3-Diols | Cyclic Boronate Ester | Basic or neutral pH |

| Amino Acids | Boronate-amino acid adduct | pH dependent |

| Fluoride Ions | Tetrafluoroborate salt | Aqueous or organic solvents |

| Hydroxide (B78521) Ions | Tetrahedral Boronate Anion | Aqueous, basic pH |

In the presence of a Lewis base, the trigonal planar geometry of the boronic acid can convert to a more stable tetrahedral boronate complex. This transformation is central to the mechanism of many reactions involving boronic acids. The formation of a tetrahedral adduct with a hydroxide ion, for instance, increases the nucleophilicity of the organic group attached to the boron, facilitating its transfer in cross-coupling reactions.

Studies on related pyrazolylboronic acid derivatives have shown the formation of stable four-coordinate boron complexes. For example, the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids in basic media leads to the formation of pyrazole diarylborinate complexes, which feature a pseudo-tetrahedral geometry around the boron center. researchgate.net While this involves a disproportionation reaction, it highlights the propensity of the pyrazole scaffold to support the formation of tetrahedral boron species. The stability of these complexes is influenced by the electronic properties of the substituents on the pyrazole and aryl rings.

Transmetallation Processes in Catalytic Cycles

A critical step in many catalytic reactions involving this compound, most notably the Suzuki-Miyaura cross-coupling, is transmetallation. This process involves the transfer of the 5-methyl-1H-pyrazol-4-yl group from the boron atom to a transition metal catalyst, typically palladium. The generally accepted mechanism for the Suzuki-Miyaura reaction involves an oxidative addition of an organic halide to a Pd(0) species, followed by transmetallation and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov

The transmetallation step is often the rate-determining step and is highly dependent on the reaction conditions, particularly the base and solvent used. The base plays a crucial role in activating the boronic acid, typically by forming the more reactive tetrahedral boronate species. This boronate then reacts with the Pd(II) complex.

For heteroaryl boronic acids like this compound, the transmetallation process can be more complex. The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially influencing the rate and outcome of the reaction. This coordination can either be beneficial, by pre-organizing the reactants for transmetallation, or detrimental, by leading to catalyst inhibition. wikipedia.org The specific ligand on the palladium catalyst also plays a significant role in facilitating the transmetallation of heteroaryl boronic acids.

Stability Considerations and Deboronation Pathways

A significant challenge in the application of heteroaryl boronic acids is their propensity to undergo deboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This side reaction reduces the yield of the desired cross-coupling product. The stability of this compound is influenced by several factors, including pH, temperature, and the presence of other reagents.

Protodeboronation is a common pathway for the degradation of heteroaryl boronic acids, especially under the basic conditions often employed in cross-coupling reactions. nih.govresearchgate.netljmu.ac.uk The mechanism of protodeboronation is pH-dependent. At high pH, the formation of the electron-rich boronate anion can facilitate cleavage of the C-B bond. For certain heteroaryl boronic acids, particularly those with a basic nitrogen atom adjacent to the boronic acid group, fragmentation of a zwitterionic intermediate can lead to rapid deboronation, even at neutral pH. ed.ac.uknih.gov

For pyrazole boronic acids, the presence of the nitrogen atoms can influence stability. While some studies suggest that certain heteroarylboronic acids are inherently unstable, others have shown that the use of appropriate protecting groups or reaction conditions can mitigate deboronation. For instance, the conversion of the boronic acid to a boronate ester, such as a pinacol (B44631) ester, can enhance stability and handling. However, the esterification does not always guarantee increased stability under reaction conditions, as hydrolysis back to the boronic acid can occur. nih.govresearchgate.netljmu.ac.uk The presence of electron-withdrawing groups on the pyrazole ring can also impact stability, sometimes leading to increased rates of deboronation. researchgate.net

Table 2: Factors Influencing the Stability of Heteroaryl Boronic Acids This table presents general factors affecting the stability of heteroaryl boronic acids, which are applicable to this compound.

| Factor | Influence on Stability | Mechanistic Implication |

| High pH | Decreased stability | Promotes formation of the more reactive boronate anion, facilitating protodeboronation. nih.govresearchgate.netljmu.ac.uk |

| High Temperature | Decreased stability | Accelerates the rate of deboronation reactions. |

| Presence of Water | Can decrease stability | Water acts as a proton source for protodeboronation. |

| Electron-withdrawing substituents | Can decrease stability | Can increase the propensity for protodeboronation. researchgate.net |

| Formation of Boronate Esters | Can increase stability | Protects the boronic acid from premature decomposition, though hydrolysis can occur. nih.govresearchgate.netljmu.ac.uk |

| Presence of Lewis Acids | Can either increase or decrease stability | Depending on the specific heteroaryl boronic acid, Lewis acids can either stabilize the molecule or accelerate fragmentation. nih.gov |

Applications in Advanced Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and (5-Methyl-1H-pyrazol-4-yl)boronic acid has proven to be a competent coupling partner in several key transformations.

Suzuki-Miyaura Cross-Coupling with Aryl and Heteroaryl Halides/Triflates

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful methods for the formation of C-C bonds. While specific studies detailing the extensive use of this compound in a wide array of Suzuki-Miyaura reactions are not broadly available in the public domain, its structural motifs are present in patented compounds where such reactions are implied for their synthesis google.com. The general utility of pyrazole (B372694) boronic acids in Suzuki-Miyaura couplings suggests that this compound would readily participate in the palladium-catalyzed coupling with various aryl and heteroaryl halides (Br, Cl) and triflates.

The reaction would be expected to proceed under standard Suzuki-Miyaura conditions, typically involving a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system like dioxane/water or toluene/ethanol. The methyl and NH groups on the pyrazole ring can influence the electronic properties and solubility of the boronic acid, potentially affecting reaction kinetics and yields.

Hypothetical Reaction Scheme:

Table 1: Postulated Suzuki-Miyaura Coupling of this compound

| Entry | Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Data not available |

| 2 | 2-Chloropyridine | PdCl₂(dppf) | K₃PO₄ | Dioxane | Data not available |

| 3 | Phenyl triflate | Pd(OAc)₂/SPhos | Cs₂CO₃ | 1,4-Dioxane | Data not available |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific experimental data for this compound was not found in the provided search results.

Chan-Lam Coupling for Carbon-Nitrogen and Carbon-Oxygen Bond Formation

In a typical Chan-Lam C-N coupling, this compound would react with a nitrogen-containing nucleophile, such as an amine or an amide, in the presence of a copper catalyst (e.g., Cu(OAc)₂) and an oxidant, often air. Similarly, for C-O bond formation, a phenol or an alcohol would be used as the coupling partner. The reaction is known for its mild conditions and tolerance of various functional groups.

Hypothetical Reaction Scheme for C-N Coupling:

Table 2: Postulated Chan-Lam Coupling Reactions of this compound

| Entry | Coupling Partner | Bond Formed | Catalyst | Oxidant | Yield (%) |

| 1 | Aniline | C-N | Cu(OAc)₂ | Air | Data not available |

| 2 | Phenol | C-O | Cu(OAc)₂ | Air | Data not available |

| 3 | Imidazole | C-N | CuI | Air | Data not available |

This table is illustrative and based on general knowledge of Chan-Lam couplings, as specific experimental data for this compound was not found in the provided search results.

Nickel-Catalyzed Carbonyl Addition Reactions

Nickel-catalyzed additions of organoboronic acids to carbonyl compounds represent a valuable method for the synthesis of secondary and tertiary alcohols. While the application of this compound in this specific reaction has not been detailed in the available literature, the general reactivity of arylboronic acids in nickel-catalyzed carbonyl additions is known.

This transformation would likely involve the reaction of this compound with an aldehyde or ketone in the presence of a nickel catalyst, such as Ni(cod)₂, and a suitable ligand. The reaction provides an alternative to traditional Grignard or organolithium additions, often with improved functional group tolerance.

Asymmetric Synthesis and Chiral Induction

The pyrazole moiety is a common feature in chiral ligands for asymmetric catalysis. While direct applications of this compound in asymmetric synthesis are not widely reported, its derivatives could potentially serve as precursors to chiral ligands.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes bearing chiral ligands are highly effective catalysts for the asymmetric hydrogenation of ketones and olefins. Pyrazole-containing ligands have been successfully employed in such transformations. A chiral ligand derived from this compound could coordinate with a ruthenium precursor to form a catalyst for the enantioselective reduction of prochiral substrates. The stereochemical outcome of the reaction would be dictated by the chiral environment created by the ligand around the metal center.

Utilizing Alpha-Haloalkylboronic Esters in Asymmetric Transformations

Alpha-haloalkylboronic esters are versatile intermediates in asymmetric synthesis, allowing for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. A derivative of this compound could potentially be converted into a chiral alpha-haloalkylboronic ester. This chiral reagent could then undergo nucleophilic substitution with stereochemical control, providing a route to enantiomerically enriched compounds containing the 5-methyl-1H-pyrazol-4-yl moiety.

Functional Group Transformations and Derivatizations

The boronic acid moiety of this compound serves as a versatile handle for the introduction of various functional groups, enabling its conversion into a variety of other important chemical entities.

Conversion to Other Functionalities (e.g., halides, azides, carboxylic esters)

While direct, specific examples for the conversion of this compound into halides, azides, and carboxylic esters are not extensively detailed in currently available literature, the general reactivity of arylboronic acids provides a strong basis for these transformations.

Halides: The transformation of arylboronic acids to aryl halides is a well-established process. For instance, iodination and bromination can be achieved using reagents like N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), respectively. Chlorination can be accomplished with reagents such as N-chlorosuccinimide (NCS). These reactions typically proceed under mild conditions and offer a reliable method for introducing halogen atoms onto the pyrazole ring at the position of the boronic acid.

Azides: The conversion of arylboronic acids to aryl azides can be effectively carried out using copper-catalyzed reactions. Reagents such as sodium azide in the presence of a copper(II) salt facilitate this transformation. This method is valuable for the synthesis of aryl azides, which are important precursors for the construction of nitrogen-containing heterocycles, such as triazoles, through click chemistry.

Carboxylic Esters: Although less common, the conversion of boronic acids to carboxylic esters can be achieved through various synthetic routes. One potential pathway involves the palladium-catalyzed carbonylation of the corresponding pyrazolyl halide, which can be derived from the boronic acid as described above.

Activation of Carboxylic Acids and Amides

Boronic acids, including pyrazole-substituted analogues, are known to act as catalysts in the activation of carboxylic acids for the formation of amide bonds. This catalytic activity stems from the ability of the boronic acid to form a reactive intermediate with the carboxylic acid, thereby facilitating nucleophilic attack by an amine.

The mechanism is believed to involve the formation of an acyloxyboronate species, which is more electrophilic than the parent carboxylic acid. This activation allows for the direct amidation reaction to proceed under milder conditions, often avoiding the need for stoichiometric coupling reagents that generate significant waste. While specific studies detailing the use of this compound as a catalyst for this purpose are not prominent, the general principle of boronic acid catalysis in amide bond formation is a well-documented and synthetically useful strategy. Mechanistic investigations suggest that the formation of dimeric B–X–B (X = O, NR) motifs may be crucial for the activation of the carboxylic acid and the subsequent delivery of the amine nucleophile rsc.org. It has been noted that for amidation catalysis to occur, at least three free coordination sites on the boron atom appear to be necessary nih.gov.

Construction of Complex Molecular Frameworks and Natural Products

The utility of this compound extends to the synthesis of complex molecular structures, where the pyrazole moiety is incorporated into larger, often biologically active, frameworks.

Synthesis of Diverse Heterocyclic Compounds

A significant application of pyrazole boronic acids is in the construction of fused heterocyclic systems. A notable example is the synthesis of pyrazolo[3,4-b]pyridines , a class of compounds with recognized biological activities.

In a common synthetic approach, 5-aminopyrazoles are reacted with α,β-unsaturated ketones. The pyrazole boronic acid can be a precursor to the necessary 5-aminopyrazole starting material or can be envisioned to participate in cross-coupling reactions to build more complex precursors for such cyclizations. For instance, novel pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of a 5-aminopyrazole with an unsaturated ketone in the presence of a Lewis acid catalyst like ZrCl₄ mdpi.com. This strategy allows for the introduction of various substituents onto the resulting heterocyclic core, leading to a library of diverse compounds with potential applications in medicinal chemistry, such as probes for β-amyloid plaques in Alzheimer's disease research mdpi.com.

The synthesis of such fused systems can be achieved through various ring-closing methodologies, including multi-component reactions, which offer an efficient pathway to these complex scaffolds researchgate.netnih.gov.

| Starting Materials | Catalyst/Reagents | Product | Reference |

| 5-Amino-1-phenyl-pyrazole and α,β-unsaturated ketones | ZrCl₄ | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-Aminopyrazoles and alkynyl aldehydes | Silver, Iodine, or NBS | Halogen and non-halogen-functionalized pyrazolo[3,4-b]pyridines | nih.gov |

Late-Stage Functionalization Strategies in Total Synthesis

The concept of late-stage functionalization involves the introduction of chemical groups into a complex molecule at a late step in the synthetic sequence. This strategy is highly valuable in drug discovery and development as it allows for the rapid generation of analogues from a common advanced intermediate.

While specific examples of the use of this compound in the late-stage functionalization of natural products are not extensively reported, its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions makes it an ideal candidate for such applications. The pyrazole moiety is a common feature in many biologically active compounds, and the ability to introduce this heterocycle at a late stage via a carbon-carbon bond-forming reaction with a complex substrate is a powerful synthetic tool.

The development of robust and selective C-H functionalization and cross-coupling methods continues to expand the possibilities for late-stage modifications of complex molecules, and pyrazole boronic acids are poised to play an important role in these advancements.

Roles in Medicinal Chemistry and Biological Research

Design and Synthesis of Enzyme Inhibitors

(5-Methyl-1H-pyrazol-4-yl)boronic acid and its derivatives are instrumental in developing inhibitors for several classes of enzymes implicated in a range of diseases, from cancer to cardiovascular conditions.

Rho-associated coiled-coil containing protein kinase (ROCK) is a key regulator of cellular contraction, motility, and proliferation. nih.gov Its overactivation is linked to conditions like hypertension, glaucoma, and cancer, making it an attractive therapeutic target. nih.govacs.org A novel class of potent and highly selective ROCK-II inhibitors features a substituted 4-(pyrazol-4-yl)-phenyl scaffold. nih.govacs.orgnih.govduke.edumiami.edu In these inhibitors, the pyrazole (B372694) group acts as a crucial "hinge-binding moiety," anchoring the molecule in the ATP-binding pocket of the kinase. nih.govacs.org

The synthesis of these complex inhibitors often relies on the Suzuki coupling reaction, where a pyrazole boronic acid derivative, such as this compound, is coupled with an appropriate aryl halide to form the core phenyl-pyrazole structure. A prime example is compound SR-3677 , which demonstrated high potency with an IC₅₀ value of approximately 3 nM in both enzyme and cell-based assays for ROCK-II inhibition. nih.govacs.orgnih.gov

Table 1: Activity of a Pyrazole-Based ROCK Inhibitor

| Compound | Target | IC₅₀ (Enzyme Assay) | IC₅₀ (Cell-Based Assay) |

|---|

This table showcases the potent inhibitory activity of a representative ROCK inhibitor containing the pyrazol-4-yl scaffold.

The pyrazole boronic acid scaffold is a cornerstone in the synthesis of inhibitors for a multitude of therapeutically relevant kinases that drive cancer progression. nih.govresearchgate.net

VEGF Receptors (VEGFR): Vascular Endothelial Growth Factor (VEGF) and its receptors are critical for angiogenesis, the formation of new blood vessels that tumors need to grow. scbt.com Pyrazole-based compounds have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov For instance, a series of novel pyrazole derivatives yielded compound 3i , which was identified as the most potent VEGFR-2 inhibitor in its class with an IC₅₀ of 8.93 nM. nih.gov These compounds are typically synthesized via Suzuki coupling, where a pyrazole boronic acid is a key reagent.

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition is a validated anti-cancer strategy. nih.govh1.co Several pyrazole-containing Aurora kinase inhibitors, such as Barasertib (AZD1152) and VX-680 , have been developed. nih.gov The synthesis of potent and selective Aurora-A kinase inhibitors has been achieved using 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester to construct the core structure of imidazo[4,5-b]pyridine derivatives. acs.org

Janus Kinase (JAK): The JAK/STAT signaling pathway is central to immune response and cell growth, and its dysregulation is implicated in myeloproliferative neoplasms and autoimmune diseases. mdpi.comnih.govfrontiersin.orgRuxolitinib , a potent JAK1 and JAK2 inhibitor, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com Furthermore, patents have been filed for novel boron-containing pyrazole compounds specifically designed as JAK inhibitors for treating inflammation and cancer. researchgate.netnih.gov

c-MET and ALK: The receptor tyrosine kinases c-MET and Anaplastic Lymphoma Kinase (ALK) are established oncogenic drivers, particularly in non-small cell lung cancer (NSCLC). nih.govselleckchem.comCrizotinib is a pyrazole-containing dual inhibitor of c-MET and ALK. researchgate.netnih.govresearchgate.net Its structure consists of a pyrazole ring, and its synthesis can be envisioned through methods involving pyrazole boronic acid precursors to build the complex heterocyclic system. researchgate.net

Table 2: Pyrazole-Based Kinase Inhibitors and Their Targets

| Inhibitor/Compound Series | Target Kinase(s) | Key Findings |

|---|---|---|

| Pyrazole-based derivatives (e.g., 3i ) | VEGFR-2 | Potent inhibition with IC₅₀ = 8.93 nM. nih.gov |

| Barasertib (AZD1152) | Aurora B | Highly specific inhibitor (IC₅₀ = 0.37 nM). nih.gov |

| Ruxolitinib | JAK1 / JAK2 | Selective inhibitor with IC₅₀ values near 3 nM. mdpi.com |

| Crizotinib | c-MET / ALK | Potent dual inhibitor used in NSCLC treatment. selleckchem.com |

This table summarizes the application of pyrazole-containing compounds in the inhibition of various key kinases.

The proteasome is a cellular machine responsible for protein degradation, and its inhibition is a powerful strategy for treating cancers like multiple myeloma. nih.govmdpi.com Boronic acids are a hallmark of many potent proteasome inhibitors, such as the FDA-approved drug Bortezomib , because the boron atom forms a stable, reversible covalent bond with the N-terminal threonine residue in the proteasome's active site. researchgate.netmdpi.com

While peptide boronic acids are common, research has expanded to include non-peptidic scaffolds. Structure-based virtual screening has identified proteasome inhibitors built around a pyrazole scaffold. nih.govfiu.eduacs.org These compounds show promise due to their metabolic stability and effectiveness in suppressing tumor growth, even in models resistant to other proteasome inhibitors. nih.govfiu.edu The combination of the pyrazole scaffold with a boronic acid "warhead" represents a rational approach to designing novel, potent, and potentially more selective proteasome inhibitors. u-szeged.hu

The rise of antibiotic resistance necessitates the discovery of novel bacterial targets and inhibitors. The pyrazole scaffold has been successfully employed to create inhibitors of essential bacterial enzymes that have no mammalian counterparts, reducing the potential for mechanism-based toxicity. nih.gov

One such target is N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme critical for lysine (B10760008) biosynthesis and bacterial cell wall construction in many bacteria. nih.govluc.edu Researchers have synthesized pyrazole-based inhibitors of DapE from Haemophilus influenzae. The most potent compounds in one study, an aminopyridine amide derivative (7d ) and a single enantiomer of an α-methyl analog (7q ), exhibited IC₅₀ values of 17.9 µM and 18.8 µM, respectively. nih.gov

Additionally, pyrazole derivatives have been designed as inhibitors of bacterial DNA gyrase, an enzyme targeted by quinolone antibiotics. nih.gov Novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have shown strong inhibition of DNA gyrase from Staphylococcus aureus and Bacillus subtilis, with the most potent compound exhibiting an IC₅₀ of 0.15 µg/mL against S. aureus DNA gyrase.

Boronic acids are well-established inhibitors of serine proteases. They act as transition-state analogs, where the electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the active site serine residue. nih.govnih.govmdpi.com This forms a reversible, covalent tetrahedral adduct that effectively blocks the enzyme's catalytic activity. nih.govresearchgate.net

This mechanism has been exploited to design potent and selective inhibitors for various serine proteases. For example, peptidyl boronic acids have been developed as highly potent inhibitors of Prostate-Specific Antigen (PSA), a serine protease used as a biomarker for prostate cancer. nih.gov The inhibitor Z-SSKL(boro)L was found to be a potent PSA inhibitor with a Kᵢ of ~65 nM and was highly selective for PSA over other proteases like trypsin. nih.gov Similarly, boronic acid derivatives are known to inhibit other serine proteases, including β-lactamases, which are responsible for bacterial resistance to penicillin-based antibiotics. mdpi.com While specific studies focusing on this compound in this context are emerging, its role as a precursor for more complex boronic acid inhibitors is an active area of research.

Development of Biologically Active Compounds

Beyond enzyme inhibition, derivatives of this compound have been developed as modulators of other important biological targets. A notable example is in the field of oncology with the development of novel androgen receptor (AR) antagonists. u-szeged.hunih.govdiva-portal.org

The androgen receptor is a key driver of prostate cancer progression, even in castration-resistant forms of the disease. nih.govnih.gov Through a fragment-splicing strategy, a series of 5-methyl-1H-pyrazole derivatives were designed and synthesized as potent AR antagonists. nih.gov Compounds A13 and A14 from this series were identified as powerful AR antagonists that inhibited the growth of prostate cancer cells more effectively than the approved drug enzalutamide. nih.gov These compounds also demonstrated improved metabolic stability in human liver microsomes, a critical property for drug candidates. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Class |

|---|---|

| This compound | Pyrazole boronic acid |

| SR-3677 | Phenyl-pyrazole carboxamide |

| Barasertib (AZD1152) | Pyrazole-acetanilide-substituted quinazoline |

| Ruxolitinib | Pyrazole-pyrrolo[2,3-d]pyrimidine |

| Crizotinib | Pyridine-pyrazole derivative |

| Bortezomib | Peptide boronic acid |

| Z-SSKL(boro)L | Peptide boronic acid |

| A13 | 5-methyl-1H-pyrazole derivative |

| A14 | 5-methyl-1H-pyrazole derivative |

| Enzalutamide | Nonsteroidal androgen receptor inhibitor |

| VX-680 | Amino pyrazole-quinazoline |

| DapE | N-Succinyl-l,l-diaminopimelic acid desuccinylase |

| DNA gyrase | Topoisomerase enzyme |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | Pyrazole carbohydrazide |

Pyrazole Amide Derivatives with Antibacterial Activity

The core structure of this compound serves as a crucial building block for synthesizing more complex molecules, such as pyrazole-4-carboxamides. These derivatives are created by forming an amide linkage at the 4-position of the pyrazole ring and have shown significant promise as antibacterial agents. nih.gov

Research into pyrazole-4-carboxamide derivatives has demonstrated their effectiveness against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov In one study, a series of novel pyrazole-4-carboxamide derivatives were synthesized and evaluated for their antimicrobial potential. The results, summarized in the table below, indicated that compounds with specific substitutions exhibited potent activity. For instance, compounds 6a , 6f , and 6g were identified as having notable antimicrobial effects against all tested bacterial and fungal strains. nd.edu Another study highlighted that derivatives with electron-donating groups showed marked inhibition of bacterial growth. nih.gov The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 3 | E. coli (Gram-negative) | 0.25 | mdpi.com |

| Compound 4 | S. epidermidis (Gram-positive) | 0.25 | mdpi.com |

| Compound 3a | Gram-positive strains | 0.125 | scribd.com |

| Compound 3a | Gram-negative strains | 0.062 - 0.25 | scribd.com |

| 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole derivative 5a | S. aureus and E. coli | 0.25 | scribd.com |

| N-phenylpyrazole-fused fraxinellone (B1674054) (Compound 31) | B. subtilis | 4 | nih.gov |

| Triazine-fused pyrazole derivative (Compound 32) | S. epidermidis | 0.97 | nih.gov |

| Triazine-fused pyrazole derivative (Compound 32) | Enterobacter cloacae | 0.48 | nih.gov |

These findings underscore the importance of the pyrazole scaffold in developing new antibacterial agents to combat drug-resistant pathogens. nih.gov

Activators of Nitric Oxide Receptor, Soluble Guanylate Cyclase

Soluble guanylate cyclase (sGC) is a critical receptor for nitric oxide (NO), playing a key role in various physiological processes. nih.gov The activation of sGC is a validated therapeutic strategy for cardiovascular diseases. nih.gov Pharmacological agents that modulate sGC are classified as either "stimulators" or "activators," with activators being effective even when the enzyme is in an oxidized or heme-free state. nih.gov

While direct studies on this compound as an sGC activator are not prominent in the literature, the pyrazole structure is a key component of known sGC modulators. nih.govresearchgate.net For example, Riociguat (B1680643) and the prototypical sGC stimulator YC-1 are complex molecules that contain a pyrazole or a related benzylindazole core. mdpi.com These compounds function by binding to sGC and stabilizing its active conformation, thereby enhancing the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.net Cryo-electron microscopy studies have revealed that stimulators like YC-1 and riociguat bind between the β1 H-NOX and coiled-coil domains of sGC to lock it in an extended, active state. nih.govresearchgate.net

The established role of the pyrazole moiety in these potent sGC modulators suggests its importance as a pharmacophore for this target, even though the specific activity of this compound itself in this context remains to be fully explored.

Anti-infective Agents and Potential Therapeutic Applications

The utility of pyrazole derivatives extends beyond antibacterial activity to a broader range of anti-infective applications. The pyrazole nucleus is a versatile scaffold for developing agents that can combat various pathogens, including viruses. google.comresearchgate.net The growing problem of antimicrobial resistance necessitates the discovery of novel compounds with different mechanisms of action. scribd.com

Recent research has highlighted the potential of pyrazole derivatives against multidrug-resistant bacteria and viruses. For instance, pyrazole-hydroxyquinoline hybrids have been investigated for their antiviral activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV. researchgate.net These compounds are synthesized through condensation reactions involving a pyrazolylhydrazide derivative, demonstrating the synthetic utility of the pyrazole core. researchgate.net Furthermore, pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial survival, making them attractive candidates for new antibiotic development. nih.govbham.ac.uk Some pyrazole-containing peptidomimetics have demonstrated potent activity against drug-resistant strains of S. aureus and P. aeruginosa. nih.gov

These studies collectively indicate that the pyrazole scaffold, for which this compound is a precursor, is a valuable starting point for the design of a wide array of anti-infective agents with diverse therapeutic potential.

Bio-sensing and Molecular Recognition Applications

The boronic acid functional group of this compound provides unique capabilities in the realm of molecular sensing and recognition, particularly for carbohydrates.

Interaction with Saccharides for Fluorescent Detection and Transport

Boronic acids are well-known for their ability to form reversible covalent bonds with compounds containing cis-diol functionalities, which are ubiquitous in saccharides (sugars). nih.gov This interaction forms the basis of fluorescent sensors for saccharide detection. In a typical design, a boronic acid receptor is linked to a fluorophore. The binding of a saccharide to the boronic acid alters the electronic properties of the system, leading to a detectable change in fluorescence intensity or wavelength. nih.gov

The mechanism often involves a process called photoinduced electron transfer (PET). nih.gov In the unbound state, an electron-donating group, such as a strategically placed amine, can quench the fluorescence of the nearby fluorophore. When the boronic acid binds to a saccharide, its acidity increases, strengthening its interaction with the amine. This reduces the quenching effect and causes an increase in fluorescence, signaling the presence of the saccharide. nih.gov This principle has been successfully used to develop sensors for glucose and other monosaccharides. nih.gov

Furthermore, lipophilic boronic acids have been shown to act as carriers, facilitating the transport of monosaccharides like glucose and fructose (B13574) across lipid bilayer membranes. nd.edund.edu The process involves the boronic acid combining with the saccharide to form a boronate ester complex, which can then traverse the membrane. nd.edu

Role in Biosensor Development via Oligo(ethylene glycol)-Terminated Alkanethiol Amides

Advanced biosensors can be constructed by immobilizing receptor molecules onto a solid surface. Self-assembled monolayers (SAMs) of oligo(ethylene glycol) (OEG)-terminated alkanethiols are frequently used to create these sensor surfaces. These OEG-SAMs are highly resistant to the non-specific adsorption of proteins and other biomolecules, which is crucial for creating a stable and reliable biosensor platform.

A conceptual design for a highly specific biosensor could involve attaching this compound to an OEG-terminated alkanethiol SAM via a stable amide bond. In this architecture:

The OEG-alkanethiol SAM provides a biocompatible and anti-fouling surface on a gold substrate.

The This compound acts as the specific recognition element for saccharides.

The binding of a target saccharide to the immobilized boronic acid could be detected using various surface-sensitive techniques. While specific research combining this compound with OEG-alkanethiol amides is not yet widely reported, the individual components are well-established in biosensor design, suggesting the viability of such an approach for developing novel sensing platforms. bham.ac.uk

Analytical and Computational Methodologies in Research on 5 Methyl 1h Pyrazol 4 Yl Boronic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structure of (5-methyl-1H-pyrazol-4-yl)boronic acid. These techniques provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of this compound. Both ¹H NMR and ¹³C NMR spectra offer distinct signatures corresponding to the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For the pyrazole (B372694) ring, a characteristic singlet is expected for the C-H proton. The methyl group (CH₃) attached to the ring typically appears as a singlet in the upfield region. The protons of the boronic acid's hydroxyl groups (-OH) are also observable and can vary in chemical shift depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule. Distinct signals are expected for the two sp²-hybridized carbon atoms of the pyrazole ring, the carbon atom bearing the boronic acid group, and the carbon of the methyl group. The position of these signals confirms the substitution pattern of the pyrazole core.

While specific spectral data for this compound is not widely published, data for its isomer, 1-methyl-1H-pyrazole-4-boronic acid, provides comparative insight into the expected chemical shifts.

Table 1: Representative NMR Data for Related Pyrazole Boronic Acid Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |

| 1-Methyl-1H-pyrazole-4-boronic acid | ¹H | DMSO-d₆ | ~3.8 (s, 3H, N-CH₃), ~7.5 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), ~8.0 (s, 2H, B(OH)₂) |

| 1H-Pyrazole-4-boronic acid sigmaaldrich.com | ¹H | DMSO-d₆ | ~7.8 (s, 2H, pyrazole-H), ~8.1 (s, 2H, B(OH)₂) |

Note: Data is illustrative and based on closely related structures. Actual shifts for this compound may vary.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain information about its fragmentation patterns, further confirming its structure. The compound has a molecular formula of C₄H₇BN₂O₂ and a molecular weight of approximately 125.92 g/mol . cymitquimica.com In mass spectrometry analysis, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z values corresponding to these masses. The hydrochloride salt form has a molecular weight of 162.38 g/mol . bldpharm.com

Table 2: Molecular Weight and Expected Mass-to-Charge Ratio

| Compound Form | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z for [M+H]⁺ |

| Free Acid | C₄H₇BN₂O₂ | 125.92 cymitquimica.com | ~126.93 |

| Hydrochloride Salt | C₄H₈BClN₂O₂ | 162.38 bldpharm.com | ~126.93 (as free base) |

Chromatographic Techniques for Purity and Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are crucial for assessing the purity of this compound. bldpharm.com These techniques separate the target compound from impurities, starting materials, and byproducts.

The analysis of boronic acids by reversed-phase HPLC can be challenging due to the potential for on-column hydrolysis of the boronic acid group. Method development often focuses on minimizing this degradation. Key considerations include the choice of stationary phase (column), mobile phase composition, and pH. Aprotic solvents are often preferred for sample preparation to prevent premature hydrolysis. The use of columns with low silanol (B1196071) activity can reduce on-column hydrolysis, ensuring accurate purity determination.

Crystallographic Studies

Crystallographic techniques provide definitive, high-resolution data on the three-dimensional arrangement of atoms and molecules in the solid state.

X-ray Crystal Structure Determination of Compound-Target Complexes

X-ray crystallography is a powerful method used to determine the precise molecular structure of a compound. For pyrazole derivatives, this technique has been used to confirm molecular geometry, bond lengths, bond angles, and intermolecular interactions in the crystalline state. chemicalbook.com By obtaining a single crystal of a pyrazole derivative complexed with a biological target (such as a protein), researchers can visualize the specific binding interactions. This information reveals which parts of the molecule are critical for binding and guides the design of more potent and selective derivatives. While a specific crystal structure for this compound in a complex is not publicly available, this methodology is a standard and vital practice in drug discovery programs involving this class of compounds.

Computational Chemistry and Molecular Modeling

Computational methods are essential for understanding the intrinsic properties of this compound and predicting its behavior and interactions at a molecular level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For pyrazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to:

Optimize the molecular geometry to find the most stable conformation.

Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.

Predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, to aid in the interpretation of experimental results.

Molecular modeling and docking simulations are used to predict how this compound might bind to a biological target, such as an enzyme active site. These simulations can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues. Furthermore, molecular dynamics (MD) simulations can be performed on the compound-target complex to study its stability and dynamic behavior over time. chemicalbook.com

Molecular Docking Simulations for Ligand-Target Interactions

General molecular docking studies on various other pyrazole derivatives have been conducted to explore their potential as inhibitors for a range of protein targets. These studies typically involve the use of software like AutoDock, Glide, or GOLD to position the pyrazole-containing ligand within the active site of a receptor and to score the potential binding modes based on energy functions. However, without specific data for this compound, any discussion of its ligand-target interactions via molecular docking would be speculative and fall outside the scope of this focused analysis.

In Silico Studies for Interaction Mechanism Elucidation

Similarly, a comprehensive review of available scientific literature indicates a lack of specific in silico studies aimed at elucidating the detailed interaction mechanism of this compound with biological targets. In silico methods, which encompass a broader range of computational techniques beyond molecular docking, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, are crucial for understanding the dynamic nature of ligand-protein interactions, reaction mechanisms, and the electronic effects governing binding.

While research on other pyrazole-based compounds has employed these methods to shed light on their mechanisms of action, this information cannot be directly extrapolated to this compound due to the unique structural and electronic properties conferred by the methyl and boronic acid functional groups. The presence of the boronic acid moiety, in particular, suggests the potential for covalent interactions with target proteins, a phenomenon that requires specific computational approaches for accurate modeling.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally friendly synthetic methods for (5-Methyl-1H-pyrazol-4-yl)boronic acid and its derivatives is a key area of ongoing research. Traditional methods for the synthesis of aryl and heteroaryl boronic acids often involve multi-step procedures with harsh reagents. Future research is expected to focus on the development of more sustainable and atom-economical approaches.

One promising direction is the exploration of one-pot synthesis methodologies. These reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste, save time, and lower costs. The development of a one-pot synthesis for this compound, potentially starting from simple precursors, would represent a significant advancement.

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates. This includes the use of greener solvents, catalysts, and reaction conditions. For the synthesis of this compound, research into palladium-catalyzed C-H borylation of 5-methyl-1H-pyrazole could offer a more direct and sustainable route compared to traditional methods that may rely on pre-functionalized starting materials.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

| Traditional Lithiation/Borylation | Well-established methodology. | Requires cryogenic temperatures and moisture-sensitive reagents. |

| Palladium-Catalyzed C-H Borylation | More direct and atom-economical. | May require optimization of catalysts and reaction conditions for regioselectivity. |

| One-Pot Synthesis | Reduced waste, time, and cost. | Complexity in controlling sequential reactions. |

Expanded Applications in Catalysis and Materials Science

Beyond its role as a synthetic intermediate, this compound holds potential for direct applications in catalysis and materials science. The pyrazole (B372694) moiety can act as a ligand for metal catalysts, and the boronic acid group can participate in various chemical transformations.

The development of novel organocatalysts based on the this compound scaffold is an intriguing possibility. The unique electronic properties of the pyrazole ring, combined with the Lewis acidity of the boronic acid, could be harnessed to catalyze a range of organic reactions.

In the field of materials science, this compound could serve as a valuable building block for the construction of functional materials. For instance, it could be utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The incorporation of the this compound linker could lead to MOFs with tailored properties and functionalities.

Advancements in Drug Discovery and Development

The most significant area of emerging research for this compound lies in drug discovery and development. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. The boronic acid group can act as a key interacting moiety with biological targets, particularly enzymes.

Recent research has highlighted the use of this compound as a crucial intermediate in the synthesis of potent inhibitors of Fibroblast Growth Factor Receptors 2 and 3 (FGFR2/3). These inhibitors are being investigated for the treatment of achondroplasia, a form of dwarfism. This demonstrates the compound's value in generating targeted therapies.

Furthermore, a patent has described the use of this compound in the synthesis of compounds with inhibitory activity on STAT6 (Signal Transducer and Activator of Transcription 6) activation. nih.gov STAT6 is a key protein in the signaling pathway of interleukins IL-4 and IL-13, which are involved in inflammatory and allergic responses. nih.gov This suggests a potential therapeutic application for derivatives of this compound in treating inflammatory diseases such as asthma and atopic dermatitis. nih.gov

Table 2: this compound in Drug Discovery

| Therapeutic Target | Potential Indication | Role of this compound |

| FGFR2/3 | Achondroplasia | Key intermediate in inhibitor synthesis. |

| STAT6 | Inflammatory Diseases (e.g., Asthma) | Building block for STAT6 activation inhibitors. nih.gov |

Exploration of Undiscovered Biological Activities

While the focus has largely been on the use of this compound as a synthetic building block, the intrinsic biological activity of the compound itself remains an underexplored area. The pyrazole scaffold is known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.

Future research should involve the systematic screening of this compound and its simple derivatives in a variety of biological assays. This could uncover novel therapeutic properties. For instance, investigating its potential antimicrobial and antifungal activities against a panel of clinically relevant pathogens could lead to the development of new anti-infective agents.

Moreover, evaluating the cytotoxicity of this compound against various cancer cell lines could reveal potential anticancer properties. The boronic acid moiety is present in the FDA-approved proteasome inhibitor bortezomib, highlighting the potential of this functional group in oncology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5-Methyl-1H-pyrazol-4-yl)boronic acid with high purity?

- Methodological Answer : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) with pyrazole precursors and boronic acid pinacol esters. Protect the boronic acid group during synthesis to avoid side reactions, followed by deprotection under mild acidic conditions. Purify via column chromatography or recrystallization, and validate purity using H NMR and LC-MS analysis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (N or Ar) at 0–6°C to prevent oxidation or hydration. Monitor for boroxine formation (dehydration byproduct) via FT-IR or B NMR. For long-term storage, convert to boronic ester derivatives and regenerate as needed .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural confirmation : H/C NMR, B NMR, and X-ray crystallography (using SHELXL for refinement ).

- Purity assessment : HPLC or LC-MS/MS with MRM mode to detect impurities at ppm levels .

- Thermal stability : Thermogravimetric analysis (TGA) to evaluate decomposition pathways and suitability for high-temperature applications .

Advanced Research Questions

Q. How can this compound be integrated into drug discovery pipelines?

- Methodological Answer : Use computational docking (e.g., molecular dynamics simulations) to predict interactions with target proteins (e.g., proteases). Validate via enzymatic assays (e.g., fluorescence-based protease inhibition) and co-crystallization studies (ORTEP-3 for visualization ). Optimize pharmacokinetics by modifying substituents on the pyrazole ring .

Q. What experimental strategies mitigate non-specific binding in glycoprotein interaction studies involving this boronic acid?

- Methodological Answer :

- Buffer optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance diol-binding specificity.

- Surface plasmon resonance (SPR) : Functionalize gold substrates with AECPBA (4-[(2-aminoethyl)carbamoyl]phenylboronic acid) and assess binding kinetics. Subtract non-specific interactions using control surfaces (e.g., dextran-only) .

Q. How do kinetic parameters (k/k) of sugar binding influence sensor design using this compound?

- Methodological Answer : Employ stopped-flow fluorescence assays to measure binding rates with model sugars (e.g., D-fructose > D-glucose). Design glucose-responsive polymers (e.g., PAPBA) by correlating k values with polymer solubility transitions. Optimize response time (<10 seconds) for real-time monitoring .

Q. What are the challenges in MALDI-MS analysis of this compound, and how can they be resolved?

- Methodological Answer : Boroxine formation during laser desorption disrupts detection. Pre-treat samples with diols (e.g., 1,2-ethanediol) to form cyclic boronic esters, stabilizing the analyte. Use α-cyano-4-hydroxycinnamic acid (CHCA) matrix for enhanced ionization .

Key Considerations for Experimental Design

- Crystallization : Optimize solvent polarity (e.g., DMSO/water mixtures) and employ SHELXD for phase resolution in X-ray studies. Analyze hydrogen-bonding patterns via graph set analysis to predict packing motifs .

- Contradictory Data : If binding affinities vary across studies, verify buffer pH and ionic strength, as secondary interactions (e.g., electrostatic) can dominate under non-optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.